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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the effective use of BTP2, a potent inhibitor of

Ca2+ Release-Activated Ca2+ (CRAC) channels. Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the

successful application of BTP2 in your research.

Frequently Asked Questions (FAQs)
Q1: What is BTP2 and what is its primary mechanism of action?

A1: BTP2 (also known as YM-58483) is a potent, cell-permeable pyrazole compound that

selectively inhibits store-operated Ca2+ entry (SOCE) by blocking CRAC channels.[1] The

CRAC channel, composed of STIM1 (the Ca2+ sensor in the endoplasmic reticulum) and Orai1

(the pore-forming subunit in the plasma membrane), is crucial for Ca2+ signaling in many cell

types, particularly immune cells like T-lymphocytes.[2][3] BTP2 is understood to inhibit CRAC

channels from the extracellular space, thereby preventing the sustained Ca2+ influx required

for downstream signaling events like the activation of the transcription factor NFAT and

subsequent cytokine production.[2][4][5]

Q2: What is the recommended solvent and storage condition for BTP2?

A2: BTP2 is a solid that is soluble in DMSO (up to 5 mg/mL). For experimental use, it is

recommended to prepare a concentrated stock solution in DMSO and store it at 2-8°C. Further
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dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately

before use.

Q3: Does BTP2 act from the intracellular or extracellular side of the cell?

A3: Experimental evidence from patch-clamp studies strongly suggests that BTP2 acts on the

CRAC channel from the extracellular side.[4][5] Including BTP2 in the intracellular pipette

solution did not inhibit CRAC channel currents, whereas its application to the external bath

solution effectively blocked channel activity.[5][6]

Troubleshooting Guide
Q1: I am observing a different IC50 value for BTP2 than what is reported in the literature. Why

is there such a wide range of reported IC50 values?

A1: The reported IC50 for BTP2 can vary significantly (from ~10 nM to the low micromolar

range) due to several experimental factors.[2][4][6] Understanding these factors is key to

optimizing its concentration:

Incubation Time: The inhibitory effect of BTP2 is time-dependent. Short incubation times (a

few minutes) may result in higher IC50 values (e.g., 100 nM), while longer pre-incubation

periods (18-24 hours) can lead to full inhibition at much lower concentrations (e.g., 10 nM).

[2][6]

External Ca2+ Concentration: The potency of BTP2 is influenced by the concentration of

extracellular calcium. Higher external Ca2+ levels can reduce the inhibitory effect of BTP2,

leading to an apparent increase in the IC50 value.[2]

Cell Type: The specific cell line or primary cell type being used can influence the observed

potency, potentially due to differences in CRAC channel expression levels or membrane

properties. IC50 values have been reported in various cell types including Jurkat T cells,

RBL-2H3 cells, and primary T-lymphocytes.[2][3][4]

Q2: I am concerned about off-target effects. Is BTP2 a completely selective CRAC channel

inhibitor?
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A2: While BTP2 is a potent and widely used CRAC channel inhibitor, it is not completely

selective, especially at higher concentrations. It has been reported to inhibit TRPC3 and

TRPC5 channels and activate TRPM4 channels.[4][6] In skeletal muscle, BTP2 has also been

shown to have indirect effects on ryanodine receptor (RYR) function at concentrations above 5

µM.[7] It is crucial to use the lowest effective concentration and include appropriate controls to

minimize and account for potential off-target effects.

Q3: My BTP2 solution appears to have precipitated in the cell culture medium. What can I do?

A3: BTP2 has limited solubility in aqueous solutions. To avoid precipitation, ensure your final

DMSO concentration in the culture medium is kept low (typically ≤ 0.1%). When diluting the

DMSO stock, add it to the medium with vigorous vortexing or mixing to facilitate dispersion. If

solubility issues persist, consider preparing fresh dilutions for each experiment and visually

inspecting the medium for any signs of precipitation before adding it to the cells.

Q4: The inhibitory effect of BTP2 in my experiment is not as potent as expected, even with

optimized concentration and incubation time. What else could be wrong?

A4: If you are still experiencing suboptimal inhibition, consider the following:

Compound Stability: While stable as a solid and in DMSO stock, the stability of BTP2 in

aqueous culture media over long incubation periods can be a factor. For very long

experiments, replenishing the media with fresh BTP2 may be necessary.

Plastic Binding: Like many hydrophobic small molecules, BTP2 may adsorb to plastic

labware.[8] This can reduce the effective concentration in your experiment. While often a

minor effect, it can be more pronounced at very low nanomolar concentrations.

Experimental Readout: Ensure that your assay is specifically measuring store-operated

Ca2+ entry. BTP2 does not inhibit Ca2+ release from internal stores, so the timing of its

addition relative to store depletion is critical for observing its effect.[2][3]

Quantitative Data Summary
Table 1: Reported IC50 Values for BTP2-Mediated CRAC Channel Inhibition
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Cell Type IC50 Value
Experimental
Conditions

Reference

Human T-cells ~10 nM
Pre-incubation for 18-

24 hours
[2]

Jurkat T-cells 100 nM

Inhibition of

thapsigargin-induced

Ca2+ influx (short

incubation)

[2]

RBL-2H3 cells 590 nM
Measurement of

SOCE using Fura-2

Murine Th2 T cell

clone
~100 nM

Inhibition of IL-5

production
[1]

Table 2: Selectivity Profile of BTP2

Target Channel Effect
Noted
Concentration

Reference

CRAC (Orai1) Inhibition 10 nM - 1 µM [2][4]

TRPC3 Inhibition IC50 = 4.21 µM

TRPC5 Inhibition Not specified [4]

TRPM4 Activation Not specified [4]

Ryanodine Receptor

(RYR)

Impaired function

(indirect)
> 5 µM [7]

Experimental Protocols & Methodologies
Protocol 1: General Procedure for Cellular Assays with BTP2

Preparation of BTP2 Stock Solution:
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Dissolve BTP2 powder in high-quality, anhydrous DMSO to create a stock solution (e.g.,

10 mM).

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and

store at 2-8°C.

Cell Preparation and Plating:

Culture cells of interest under standard conditions to the desired confluency.

Plate the cells in appropriate vessels (e.g., 96-well plates for fluorescence assays,

coverslips for imaging or patch-clamp) and allow them to adhere if necessary.

BTP2 Incubation:

Prepare a working solution of BTP2 by diluting the DMSO stock into pre-warmed cell

culture medium or physiological buffer to the desired final concentration. Ensure the final

DMSO concentration is consistent across all conditions, including the vehicle control

(typically ≤ 0.1%).

Remove the existing medium from the cells and replace it with the BTP2-containing

medium.

Incubate the cells for the desired period. For maximal potency, a pre-incubation time of 18-

24 hours may be required.[2] For acute effects, shorter incubation times (e.g., 10-30

minutes) can be used.[5]

Measurement of CRAC Channel Activity (Example using a Ca2+ Indicator):

If not already present, load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM)

according to the manufacturer's protocol.

Wash the cells with a Ca2+-free physiological buffer containing BTP2 (or vehicle).

Induce depletion of intracellular Ca2+ stores by adding an agent like thapsigargin (a

SERCA pump inhibitor) in the continued presence of Ca2+-free buffer.
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Initiate store-operated Ca2+ entry by re-adding a buffer containing physiological levels of

Ca2+ (e.g., 1-2 mM).

Measure the change in intracellular Ca2+ concentration via fluorescence measurement.

The inhibitory effect of BTP2 will be observed as a reduction in the Ca2+ influx upon re-

addition of external Ca2+.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Solutions:

External (Bath) Solution: Contains physiological ion concentrations, including 2-20 mM

Ca2+. BTP2 is added to this solution for extracellular application.

Internal (Pipette) Solution: Contains a Ca2+ chelator (e.g., EGTA or BAPTA) and an agent

to deplete stores and activate CRAC channels (e.g., InsP3).[4]

Procedure:

Prepare cells on coverslips suitable for microscopy.

For testing extracellular blockade, pre-incubate cells with BTP2 (e.g., 10 µM for ~20

minutes) or add BTP2 directly to the bath solution during the recording.[5]

Establish a whole-cell patch-clamp configuration.

Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V)

relationship.[4][5]

CRAC channel currents (I_CRAC) will develop over several minutes as the internal

solution diffuses into the cell and depletes the stores.

Compare the magnitude of I_CRAC in control (vehicle-treated) cells versus BTP2-treated

cells to quantify the inhibitory effect.

Visualizations
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Caption: BTP2 blocks the Orai1 pore, inhibiting Ca2+ influx and downstream NFAT signaling.
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Caption: Standard experimental workflow for assessing BTP2 efficacy on SOCE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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